molecular formula C16H26N2O5S B1414230 Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]- CAS No. 1622927-10-9

Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-

Cat. No.: B1414230
CAS No.: 1622927-10-9
M. Wt: 358.5 g/mol
InChI Key: NUNCJGAEEBIHRM-SLEUVZQESA-N
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Preparation Methods

The synthesis of Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]- typically involves multiple steps, starting with the preparation of the thieno[3,4-d]oxazole ring system. This is followed by the attachment of the hexanoic acid moiety through a series of condensation and reduction reactions . Industrial production methods may involve the use of automated synthesis equipment to ensure high purity and yield .

Chemical Reactions Analysis

Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]- involves its interaction with specific molecular targets. The thieno[3,4-d]oxazole ring system can interact with enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]- can be compared with other similar compounds, such as:

The uniqueness of Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

6-[5-[(3aR,6S,6aR)-2-oxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-d][1,3]oxazol-6-yl]pentanoylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S/c19-13(17-9-5-1-2-8-14(20)21)7-4-3-6-12-15-11(10-24-12)18-16(22)23-15/h11-12,15H,1-10H2,(H,17,19)(H,18,22)(H,20,21)/t11-,12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNCJGAEEBIHRM-SLEUVZQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-
Reactant of Route 2
Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-
Reactant of Route 3
Reactant of Route 3
Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-
Reactant of Route 4
Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-
Reactant of Route 5
Reactant of Route 5
Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-
Reactant of Route 6
Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-

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